1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide
Overview
Description
V158411 is a novel selective Chk1 inhibitor.
Scientific Research Applications
Antibacterial and Antifungal Applications
- Analogues of the compound have shown promise as antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, suggesting potential for therapeutic use (Palkar et al., 2017).
- Some derivatives also demonstrated significant antimicrobial activities, suggesting potential applications in treating infections caused by various microbial strains (Hassan, 2013).
Antitumor and Antioxidant Activities
- Derivatives of the compound were found to exhibit promising antioxidant activities. Such compounds could be explored for their potential in cancer therapy or prevention (Bialy & Gouda, 2011).
- Some synthesized derivatives displayed significant in vitro cytotoxic activity against cancer cell lines, indicating potential applications in cancer treatment (Mansour et al., 2020).
Synthesis and Characterization
- The compound's derivatives have been used to generate a diverse library of compounds, showcasing the versatility of the compound in synthetic organic chemistry (Roman, 2013).
- Synthesis of derivatives has been explored for potential use in generating structurally diverse and biologically active compounds (Al-Amiery et al., 2012).
Molecular Docking and Theoretical Studies
- Molecular docking studies have been performed on some derivatives, which could provide insights into their potential biological targets and mechanisms of action (Fahim et al., 2019).
- Theoretical studies including density functional theory calculations have been conducted to understand the molecular properties and stability of these compounds (Al-Amiery et al., 2012).
properties
IUPAC Name |
1-benzyl-N-[5-[5-[3-(dimethylamino)-2,2-dimethylpropoxy]-1H-indol-2-yl]-6-oxo-1H-pyridin-3-yl]pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQMZUHAMVOEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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